

A Comparative Analysis of Aurora A Inhibitors in Clinical Development

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For Researchers, Scientists, and Drug Development Professionals

The Aurora A kinase, a key regulator of mitotic progression, has emerged as a promising target in oncology. Its overexpression in various cancers and its role in tumorigenesis have spurred the development of numerous small molecule inhibitors. This guide provides a comparative analysis of five prominent Aurora A inhibitors that have entered clinical trials: Alisertib (MLN8237), MK-5108, ENMD-2076, TAS-119, and CYC116. We present a synthesis of their clinical trial data, experimental protocols, and a look at the underlying signaling pathways.

At a Glance: Key Efficacy and Safety Data

To facilitate a direct comparison of the clinical performance of these inhibitors, the following tables summarize key efficacy and safety data from various clinical trials. It is important to note that these trials often involve different patient populations, tumor types, and lines of therapy, making direct cross-trial comparisons challenging.

Table 1: Efficacy of Aurora A Inhibitors in Clinical Trials (Monotherapy)



Inhibitor	Clinical Trial	Tumor Type(s)	N	Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)
Alisertib (MLN8237)	NCT01045 42-	Relapsed/ Refractory Peripheral T-Cell Lymphoma	138	33%	115 days	13.7 months[1]
NCT01653 028	Advanced/ Metastatic Sarcoma	72	2.8%	11.7 weeks	-	
NCT02860 000	Endocrine- Resistant Breast Cancer	46	19.6%	5.6 months	-	
MK-5108	NCT00543 387	Advanced Solid Tumors	17	0% (9/17 with Stable Disease)	-	-[2][3]
ENMD- 2076	NCT02234 986	Advanced Fibrolamell ar Carcinoma	35	3% (1 PR)	3.9 months	19 months[4]
NCT01639 248	Triple- Negative Breast Cancer	41	2 PRs (6- month CBR: 16.7%)	-	-[5]	
Phase II	Platinum- Resistant Ovarian Cancer	64	-	3.6 months (22% PFS rate at 6 months)	-[6]	



TAS-119	NCT02448 589	Advanced Solid Tumors	40	0% (37.8% with Stable - Disease)	-
CYC116	NCT00560 716	Advanced Solid Tumors	-	Phase I data not mature for ORR	-[7]

PR: Partial Response; CBR: Clinical Benefit Rate

Table 2: Common Adverse Events (Grade ≥3) Associated

with Aurora A Inhibitors

Inhibitor	Common Grade ≥3 Adverse Events		
Alisertib (MLN8237)	Neutropenia, Anemia, Stomatitis/Mucositis, Fatigue[1][8]		
MK-5108	Febrile Neutropenia, Infection (in combination with docetaxel)[2][3]		
ENMD-2076	Hypertension, Fatigue, Diarrhea, Proteinuria[5]		
TAS-119	Diarrhea, Increased Lipase, Ocular Toxicity[10]		
CYC116	Data from Phase I is limited		

Deep Dive: Experimental Protocols

The design of a clinical trial is fundamental to interpreting its results. Below are summaries of the methodologies employed in key clinical trials for each inhibitor.

Alisertib (MLN8237)

 Study Design (NCT0104542; LUMIERE trial): A randomized, open-label, Phase III trial comparing alisertib monotherapy to investigator's choice of single-agent therapy



(pralatrexate, gemcitabine, or romidepsin) in patients with relapsed or refractory peripheral T-cell lymphoma.[1]

- Patient Population: Adults with relapsed/refractory PTCL who had received one or more prior therapies.[1]
- Dosing Regimen: Alisertib was administered orally at 50 mg twice daily for 7 consecutive days in 21-day cycles.[1]
- Primary Endpoints: Overall response rate (ORR) and progression-free survival (PFS).[1]
- Response Assessment: Tumor response was evaluated every 8 weeks until month 10 and every 12 weeks thereafter, based on central independent review of imaging scans.[1]

MK-5108

- Study Design (NCT00543387): A Phase I, open-label, dose-escalation study of MK-5108 as a monotherapy and in combination with docetaxel in patients with advanced or refractory solid tumors.[2][11]
 - Patient Population: Patients with histologically confirmed metastatic or locally advanced solid tumors who had failed or were not candidates for standard therapy.[11]
 - Dosing Regimen: In the monotherapy arm, MK-5108 was administered orally twice daily on days 1 and 2 of a 14- or 21-day cycle, with escalating doses from 200 mg to 1800 mg.
 [2][11]
 - Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[11]

ENMD-2076

- Study Design (NCT01639248): A single-arm, two-stage, Phase II clinical trial of ENMD-2076 in patients with previously treated, advanced, or metastatic triple-negative breast cancer.[5]
 [12]
 - Patient Population: Patients with locally advanced or metastatic TNBC who had received one to three prior lines of chemotherapy in the advanced setting.[12]



- Dosing Regimen: ENMD-2076 was administered orally at 250 mg once daily in continuous
 4-week cycles.[5][12]
- Primary Endpoint: 6-month clinical benefit rate (CBR).[5]

TAS-119

- Study Design (NCT02448589): A first-in-human, Phase I, dose-escalation study of TAS-119 in patients with advanced solid tumors.[10]
 - Patient Population: Patients with advanced, refractory solid tumors.[10]
 - Dosing Regimen: TAS-119 was administered orally twice daily on days 1-4 of a 7-day cycle, with dose escalation from 70 mg to 300 mg.[10]
 - Primary Objective: To determine the MTD and recommended Phase II dose (RP2D).[10]

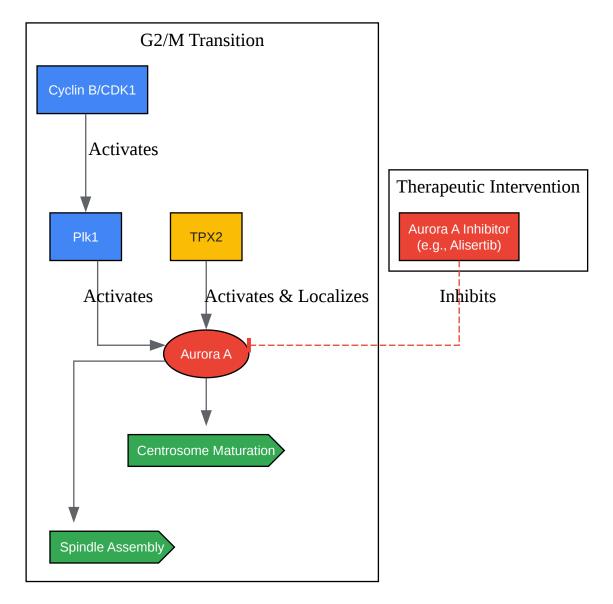
CYC116

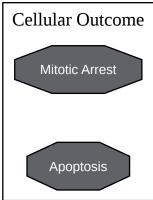
- Study Design (NCT00560716): A Phase I, open-label, dose-escalation study of CYC116 in patients with advanced solid tumors.[7]
 - Patient Population: Patients with incurable advanced solid tumors that were refractory to standard therapy or for which no effective therapy existed.
 - Primary Objective: To determine the MTD and DLTs of CYC116.[7]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

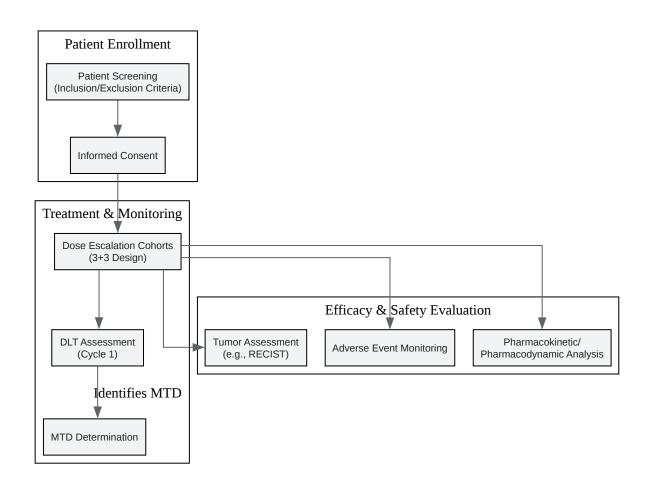
Understanding the biological context and the practical application of these inhibitors is crucial. The following diagrams, generated using Graphviz, illustrate the Aurora A signaling pathway and a typical experimental workflow for a Phase I dose-escalation trial.











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